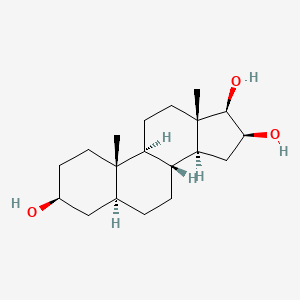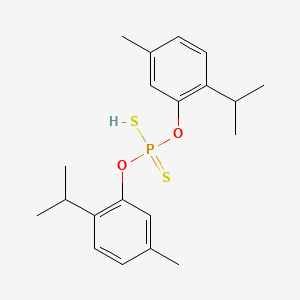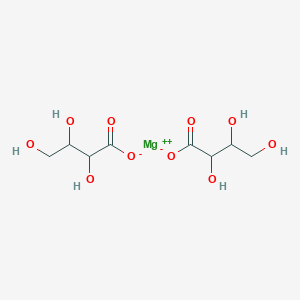
Magnesium;2,3,4-trihydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has the molecular formula C8H14MgO10 and a molar mass of 294.495 g/mol . It is known for its potential benefits in enhancing cognitive functions and is often used in dietary supplements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;2,3,4-trihydroxybutanoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with L-threonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete dissolution of magnesium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium sources and L-threonic acid. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and purity. The final product is then filtered, dried, and packaged under inert conditions to prevent contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2,3,4-trihydroxybutanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation Reactions: These reactions typically involve the use of chelating agents or ligands that can form stable complexes with magnesium ions.
Oxidation and Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation reactions with chelating agents can result in stable magnesium complexes, while oxidation reactions may yield oxidized derivatives of L-threonic acid .
Wissenschaftliche Forschungsanwendungen
Magnesium;2,3,4-trihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and as a standard for analytical methods.
Biology: Studied for its role in cellular magnesium transport and its effects on enzyme activities.
Medicine: Investigated for its potential neuroprotective effects and its ability to enhance cognitive functions.
Wirkmechanismus
Magnesium;2,3,4-trihydroxybutanoate exerts its effects primarily through the regulation of magnesium levels in the body. Magnesium is a crucial cofactor for many enzymatic reactions and plays a vital role in cellular processes. This compound enhances magnesium absorption and transport across cell membranes, thereby increasing intracellular magnesium levels. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in synaptic plasticity and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Glycinate: A magnesium salt of glycine, known for its high bioavailability and gentle effect on the stomach.
Magnesium Citrate: A magnesium salt of citric acid, commonly used as a laxative and dietary supplement.
Magnesium Oxide: A magnesium compound with high magnesium content but lower bioavailability compared to organic salts.
Uniqueness
Magnesium;2,3,4-trihydroxybutanoate is unique due to its high bioavailability and its specific effects on cognitive functions. Unlike other magnesium compounds, it can cross the blood-brain barrier, making it particularly effective for neurological applications .
Eigenschaften
Molekularformel |
C8H14MgO10 |
|---|---|
Molekulargewicht |
294.50 g/mol |
IUPAC-Name |
magnesium;2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
YVJOHOWNFPQSPP-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
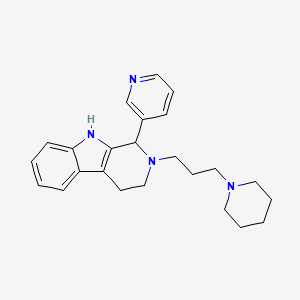
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
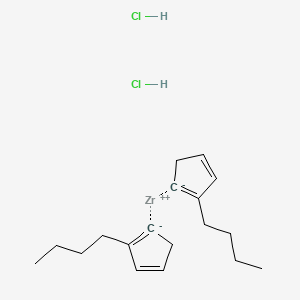

![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
